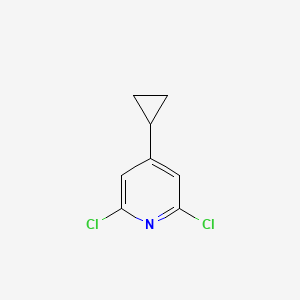

2,6-Dichloro-4-cyclopropylpyridine

Description

2,6-Dichloro-4-cyclopropylpyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 6-positions and a cyclopropyl group at the 4-position of the pyridine ring. The cyclopropyl group may confer unique steric and electronic properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula |

C8H7Cl2N |

|---|---|

Molecular Weight |

188.05 g/mol |

IUPAC Name |

2,6-dichloro-4-cyclopropylpyridine |

InChI |

InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |

InChI Key |

MREYJQUGBMOFEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Dichloro-4-(4-propylphenyl)pyridine (CAS 1782555-44-5)

- Molecular Formula : C₁₄H₁₃Cl₂N

- Molecular Weight : 266.17 g/mol

- Key Differences: The 4-propylphenyl substituent introduces bulkier aromaticity compared to the cyclopropyl group in the target compound. Increased molecular weight (266.17 vs. ~207.07 for 2,6-Dichloro-4-cyclopropylpyridine, estimated based on formula C₈H₆Cl₂N).

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

- Molecular Formula : C₄H₃ClN₂O

- Molecular Weight : 130.53 g/mol

- Key Differences: Pyrimidine vs. pyridine ring: Pyrimidines have two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. Hydroxyl group at position 4 increases polarity, contrasting with the cyclopropyl group’s nonpolar character. This difference may influence solubility and reactivity in synthetic pathways .

Functional Group Variations in Related Compounds

The evidence lists additional compounds (e.g., sulfanyl, trifluoromethyl, and acetamide derivatives) that highlight broader trends:

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Properties : Chlorine atoms at the 2- and 6-positions deactivate the pyridine ring, directing electrophilic substitution to the 4-position. This contrasts with hydroxyl or sulfanyl groups, which may activate adjacent positions .

- Synthetic Utility : The absence of polar functional groups in the target compound suggests utility in hydrophobic environments, such as lipid membrane penetration in agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.